molecular formula C11H11N3O4 B1293670 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- CAS No. 4105-90-2

3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-

Cat. No. B1293670
CAS RN: 4105-90-2
M. Wt: 249.22 g/mol
InChI Key: XWXGLGWXBJDMPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of annulation methods, Claisen condensation, and cyclization reactions. For instance, substituted pyrazoles can be synthesized through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Another method involves Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate to produce 3,5-diaryl-1H-pyrazoles . These methods highlight the versatility and adaptability of pyrazole synthesis.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, complemented by X-ray diffraction studies. For example, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using IR, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group . Similarly, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined, showing stabilization by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cyclocondensation and hydrogen bonding. The formation of intermolecular hydrogen bonds, such as N-H···N and C-H···O, is a common feature that can influence the stability and properties of these compounds . Additionally, the presence of substituents like nitro groups can affect the reactivity and electronic properties of the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting points, and thermal stability. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Theoretical calculations, such as DFT, are often used to predict properties like HOMO/LUMO energies, which are indicative of a molecule's chemical reactivity and potential for nonlinear optical applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific information on “3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-”, it’s difficult to provide accurate safety and hazard information.

Future Directions

The future directions for research on a compound depend on its potential applications. Pyrazolones are often used in the synthesis of pharmaceuticals and dyes, so future research could focus on developing new synthesis methods or finding new applications .

properties

IUPAC Name

5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-18-10-7-11(15)13(12-10)8-3-5-9(6-4-8)14(16)17/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXGLGWXBJDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063302
Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-

CAS RN

4105-90-2
Record name 5-Ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-
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Record name 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one
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